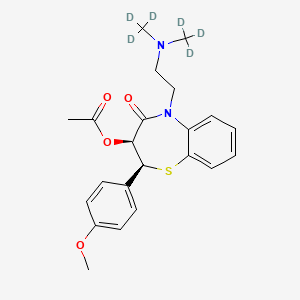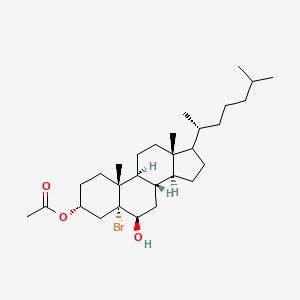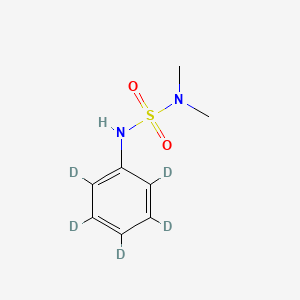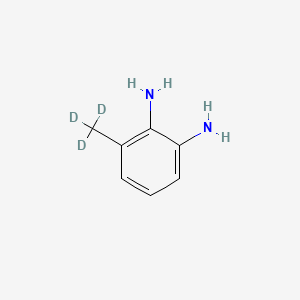![molecular formula C11H17N5 B565717 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine CAS No. 1246816-12-5](/img/structure/B565717.png)
4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine (4-ATBP) is a heterocyclic compound, a type of organic compound composed of atoms of at least two different elements. It is a potential drug candidate that has been studied for its potential applications in the field of medicinal chemistry. 4-ATBP is currently being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease, among others.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediates
One study focuses on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the creation of targeted mTOR PROTAC molecules. The palladium-catalyzed Suzuki reaction was employed, achieving a high yield of 96.7% under optimized conditions, highlighting the compound's role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antiproliferative and proapoptotic activities against various cancer cell lines by inhibiting the phosphorylation of Src, a key protein in cancer cell growth and survival. This demonstrates the compound's potential as a lead for the development of new anticancer drugs (F. Carraro et al., 2006).
Antimicrobial Activity
Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their antimicrobial properties. For instance, certain derivatives have been found almost as potent as standard antibiotics like Chloramphenicol in in vitro tests, suggesting their utility in addressing antibiotic resistance (M. M. Ghorab et al., 2004). Another study prepared 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing significant inhibitory properties against pathogenic bacteria, indicating their potential as novel antibacterial agents (H. Beyzaei et al., 2017).
Antitumor Evaluation
Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some showing potent to moderate growth inhibitory activity against human breast adenocarcinoma (MCF-7) cell lines. This underscores the compound's role in the development of new therapeutic strategies for cancer treatment (Khaled R. A. Abdellatif et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine, are the protein kinase D (PKD) isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .
Mode of Action
This compound acts as a highly selective and effective pan-PKD inhibitor . It inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively . It also selectively inhibits Src family kinases v-Src, c-Fyn, and the tyrosine kinase c-Abl .
Biochemical Pathways
By inhibiting the PKD isoforms and Src family kinases, this compound affects multiple biochemical pathways. These include pathways involved in cell survival, migration, and differentiation . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The inhibition of PKD isoforms and Src family kinases by this compound can lead to changes in cell survival, migration, and differentiation . This could potentially be leveraged for therapeutic purposes, such as in the treatment of diseases where these processes are dysregulated.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQNWRGRNAAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)

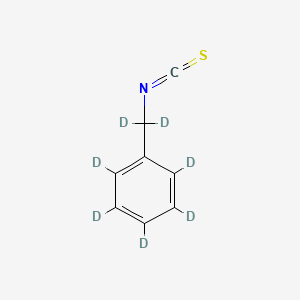
![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

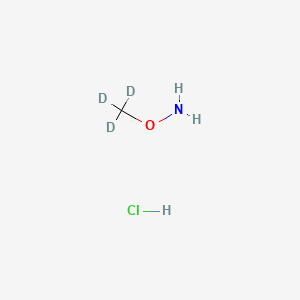


![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
